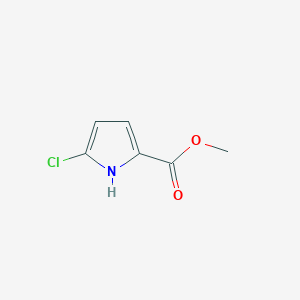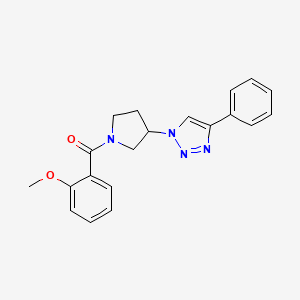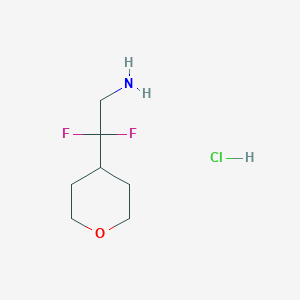
Methyl 5-chloro-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 . It is also known by other names such as 5-chloro-1H-Pyrrole-2-carboxylic acid methyl ester .
Synthesis Analysis
The synthesis of pyrrole derivatives, including Methyl 5-chloro-1H-pyrrole-2-carboxylate, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts to synthesize substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of Methyl 5-chloro-1H-pyrrole-2-carboxylate consists of a pyrrole ring substituted with a chlorine atom at the 5-position and a carboxylate group at the 2-position . The InChI code for this compound is 1S/C6H6ClNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 .Physical And Chemical Properties Analysis
Methyl 5-chloro-1H-pyrrole-2-carboxylate is a solid compound that should be stored in an inert atmosphere at 2-8°C . .Applications De Recherche Scientifique
Flavor and Fragrance Industry
Methyl 5-chloro-1H-pyrrole-2-carboxylate: is used in the synthesis of pyrrole esters, which are compounds with aromatic organoleptic qualities. These esters are utilized for their sweet and acidic aromas in the flavor and fragrance industry . The enzymatic synthesis of these esters offers a more environmentally friendly and efficient method compared to traditional chemical synthesis.
Pharmaceutical Applications
Pyrrole derivatives, including those synthesized from Methyl 5-chloro-1H-pyrrole-2-carboxylate , are known for their diverse biological activities. They serve as key scaffolds in medicinal chemistry for the development of drugs with antipsychotic, antibacterial, antifungal, and anticancer properties . The pyrrole subunit is particularly significant in creating compounds that inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .
Organic Synthesis
This compound acts as a versatile building block in organic synthesis. It is used to create heteroaryl esters, which are essential for constructing a variety of functionalized products. These products have applications across different sectors, including pharmaceuticals and materials science .
Thermal Stability Research
The thermal stability of pyrrole esters derived from Methyl 5-chloro-1H-pyrrole-2-carboxylate is a subject of scientific research. Techniques like Py–GC/MS, TG, and DSC are used to study their degradation processes, which is crucial for applications that require high-temperature resistance .
Biocatalysis
The compound is used in biocatalytic processes to produce flavor esters. Enzymes like lipases and esterases catalyze these reactions, which are preferred for their selectivity, specificity, and ability to produce purer products under mild conditions .
Chemical Intermediates
In the chemical industry, Methyl 5-chloro-1H-pyrrole-2-carboxylate is used as an intermediate for the synthesis of various organic compounds. Its role as an intermediate is crucial for the development of new materials and chemicals .
Safety And Hazards
The safety data sheet for Methyl 5-chloro-1H-pyrrole-2-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Propriétés
IUPAC Name |
methyl 5-chloro-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDKRRSLSSBHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)

![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)
![N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2927389.png)

![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)

![2-bromo-5-chloro-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]pyridine-4-carboxamide](/img/structure/B2927396.png)